molecular formula C25H31ClN4 B11707845 N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine

N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine

Cat. No.: B11707845
M. Wt: 423.0 g/mol
InChI Key: JOQGBAQMZAEQDR-DTQAZKPQSA-N
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Description

N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the quinazoline core in the presence of a palladium catalyst.

    Chlorination: The chloro substituent can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Diethylpentane-1,4-diamine Moiety: The final step involves the coupling of the diethylpentane-1,4-diamine moiety to the quinazoline core, which can be achieved through nucleophilic substitution reactions.

Chemical Reactions Analysis

N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the styryl group to an ethyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the quinazoline core and the styryl group may facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine can be compared with other quinazoline derivatives, such as:

    7-Chloro-2-methylquinazolin-4(1H)-one: This compound shares the quinazoline core and the chloro substituent but lacks the styryl group and the diethylpentane-1,4-diamine moiety.

    2-Styrylquinazolin-4(3H)-one: This compound features the styryl group and the quinazoline core but lacks the chloro substituent and the diethylpentane-1,4-diamine moiety.

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H31ClN4

Molecular Weight

423.0 g/mol

IUPAC Name

4-N-[7-chloro-2-[(E)-2-phenylethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C25H31ClN4/c1-4-30(5-2)17-9-10-19(3)27-25-22-15-14-21(26)18-23(22)28-24(29-25)16-13-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,27,28,29)/b16-13+

InChI Key

JOQGBAQMZAEQDR-DTQAZKPQSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3

Origin of Product

United States

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